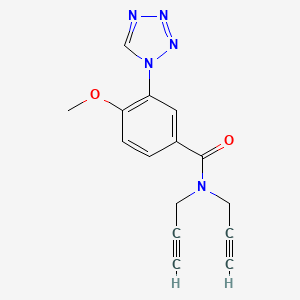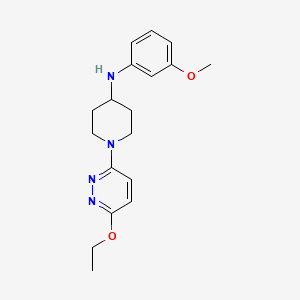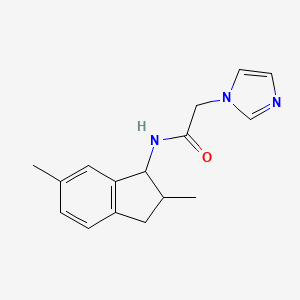
4-(cyanomethyl)-N-(2-phenoxypyridin-4-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyanomethyl)-N-(2-phenoxypyridin-4-yl)piperidine-1-carboxamide (referred to as compound X) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of compound X involves its interaction with specific targets in the body. In medicinal chemistry, compound X has been shown to inhibit the activity of certain enzymes such as proteases and kinases by binding to their active sites. In neuroscience, compound X has been shown to modulate the activity of certain neurotransmitter receptors such as the N-methyl-D-aspartate (NMDA) receptor by binding to their allosteric sites.
Biochemical and physiological effects:
The biochemical and physiological effects of compound X depend on its specific target and concentration. In medicinal chemistry, compound X has been shown to inhibit the activity of certain enzymes, leading to a decrease in the production of certain metabolites. In neuroscience, compound X has been shown to modulate the activity of certain neurotransmitter receptors, leading to changes in synaptic transmission and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using compound X in lab experiments include its high potency and selectivity, as well as its well-established synthesis method. However, the limitations of using compound X include its high cost and limited availability, as well as the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the research and development of compound X. These include the design and synthesis of new analogs with improved pharmacological properties, the investigation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new synthetic methods for compound X could help to improve its availability and reduce its cost.
Méthodes De Synthèse
The synthesis of compound X involves a series of chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the reaction of 2-phenoxypyridine-4-carboxylic acid with cyanomethylpiperidine in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction produces compound X in high yield and purity.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, compound X has been shown to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for the development of novel drugs. In drug discovery, compound X has been used as a lead compound for the design and synthesis of new analogs with improved pharmacological properties. In neuroscience, compound X has been shown to modulate the activity of certain neurotransmitter receptors, suggesting its potential as a therapeutic agent for various neurological disorders.
Propriétés
IUPAC Name |
4-(cyanomethyl)-N-(2-phenoxypyridin-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c20-10-6-15-8-12-23(13-9-15)19(24)22-16-7-11-21-18(14-16)25-17-4-2-1-3-5-17/h1-5,7,11,14-15H,6,8-9,12-13H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMPISWLTAZDBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC#N)C(=O)NC2=CC(=NC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone](/img/structure/B7648154.png)




![1-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]-2-(3-hydroxyphenyl)ethanone](/img/structure/B7648181.png)

![6,7-dichloro-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)quinoxalin-2-amine](/img/structure/B7648192.png)
![2-[4-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7648197.png)
![N-[3-(trifluoromethyl)-1-adamantyl]pyridine-3-carboxamide](/img/structure/B7648209.png)
![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B7648218.png)
![2-[4-[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7648224.png)
![N-[3-[acetyl(methyl)amino]phenyl]-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7648231.png)